2-Hydroxy-13-methyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-13-methyltetradecanoic acid is a branched-chain fatty acid. It is a derivative of 13-methyltetradecanoic acid, which is known for its role in inducing apoptosis in certain human cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-13-methyltetradecanoic acid can be synthesized through a multi-step chemical process. One common method involves the hydroxylation of 13-methyltetradecanoic acid. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Certain bacteria, such as Pseudomonas resinovorans, can be engineered to produce this compound through fermentation processes. These bacteria are grown in controlled environments with specific nutrients to maximize the yield of the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-13-methyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Scientific Research Applications
2-Hydroxy-13-methyltetradecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes, including apoptosis.
Medicine: Research has shown its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-13-methyltetradecanoic acid exerts its effects involves the down-regulation of the AKT pathway and the activation of caspase-3. This leads to the induction of apoptosis in cancer cells. The compound inhibits the phosphorylation of AKT, a serine-threonine kinase that regulates cell survival, and activates caspase-3, an enzyme critical for the execution of apoptosis .
Comparison with Similar Compounds
Similar Compounds
13-Methyltetradecanoic acid: The parent compound, known for its anticancer properties.
2-Methoxy-13-methyltetradecanoic acid: Another derivative with similar biological activities.
Uniqueness
2-Hydroxy-13-methyltetradecanoic acid is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22226-24-0 |
---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
2-hydroxy-13-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(16)15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |
InChI Key |
VORFIVRUGMJWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.